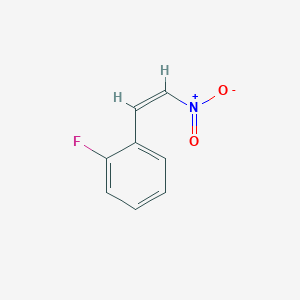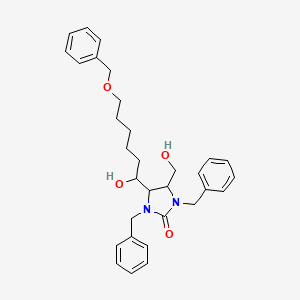
2-Oxo Reproterol Tribenzyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化学反应分析
2-Oxo Reproterol Tribenzyl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2-Oxo Reproterol Tribenzyl has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand its potential effects on biological systems.
作用机制
The exact mechanism of action of 2-Oxo Reproterol Tribenzyl is not well-documented. it is believed to interact with specific molecular targets and pathways involved in protein interactions and functions. Further research is needed to elucidate its precise mechanism of action .
相似化合物的比较
2-Oxo Reproterol Tribenzyl can be compared with other similar compounds, such as:
Reproterol: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease.
Theophylline: A bronchodilator used to treat respiratory diseases like asthma and chronic obstructive pulmonary disease.
Aminophylline: A compound similar to theophylline, used as a bronchodilator.
What sets this compound apart is its specific use in proteomics research and its unique molecular structure, which includes the oxoethyl and tribenzyl groups .
属性
分子式 |
C39H39N5O5 |
|---|---|
分子量 |
657.8 g/mol |
IUPAC 名称 |
7-[3-[benzyl-[2-[3,5-bis(phenylmethoxy)phenyl]-2-oxoethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C39H39N5O5/c1-41-37-36(38(46)42(2)39(41)47)44(28-40-37)20-12-19-43(24-29-13-6-3-7-14-29)25-35(45)32-21-33(48-26-30-15-8-4-9-16-30)23-34(22-32)49-27-31-17-10-5-11-18-31/h3-11,13-18,21-23,28H,12,19-20,24-27H2,1-2H3 |
InChI 键 |
AHJUIUROYKHRNL-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(CC3=CC=CC=C3)CC(=O)C4=CC(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


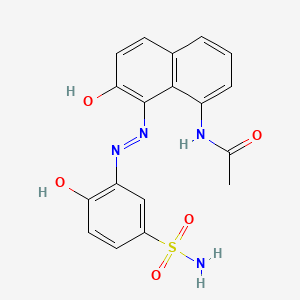
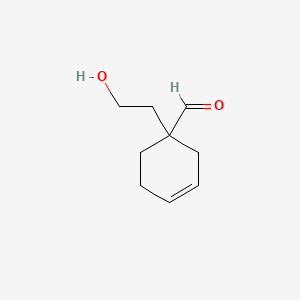
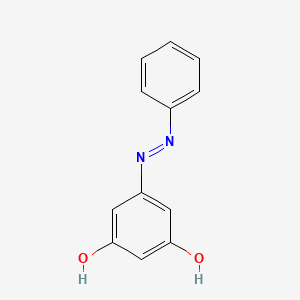

![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)
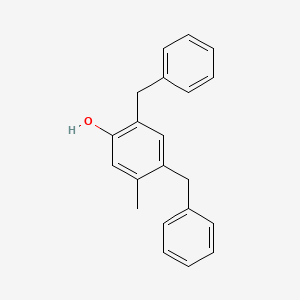
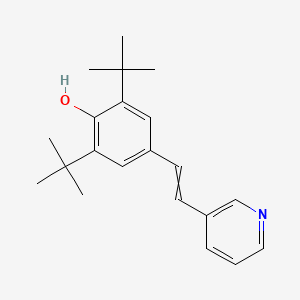
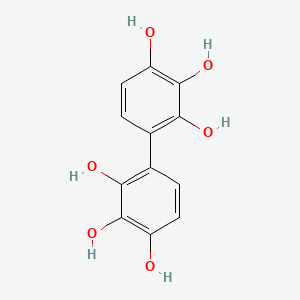
![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)
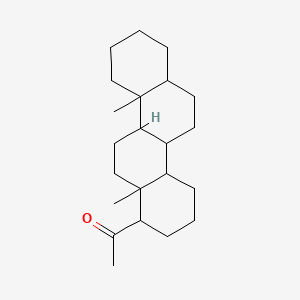
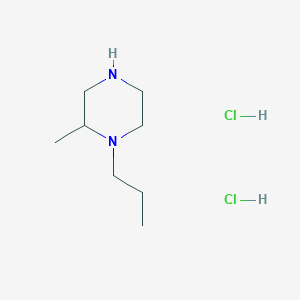
![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)
